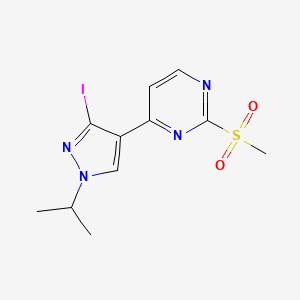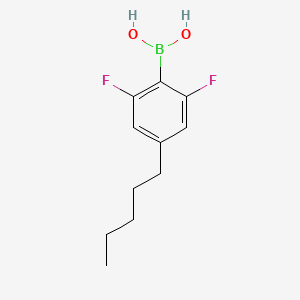
(2,6-difluoro-4-pentylphenyl)boronic acid
概要
説明
(2,6-difluoro-4-pentylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a difluorinated phenyl ring with a pentyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluoro-4-pentylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2,6-difluoro-4-pentylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally involve:
Temperature: Room temperature to reflux conditions.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Reagents: Trimethyl borate, water for hydrolysis.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale borylation reactions using organometallic intermediates. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
(2,6-difluoro-4-pentylphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(2,6-difluoro-4-pentylphenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (2,6-difluoro-4-pentylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the difluoro and pentyl substituents, making it less sterically hindered and potentially less reactive in certain contexts.
2,6-Difluoro-4-methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a pentyl group, which can influence its reactivity and applications.
2,6-Difluoro-4-formylphenylboronic Acid: Contains a formyl group, making it more reactive towards nucleophiles.
Uniqueness
(2,6-difluoro-4-pentylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can enhance its performance in certain synthetic applications, particularly in the formation of sterically demanding or electronically sensitive products.
特性
分子式 |
C11H15BF2O2 |
|---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
(2,6-difluoro-4-pentylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,15-16H,2-5H2,1H3 |
InChIキー |
XFDTVPZXFVONLZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1F)CCCCC)F)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
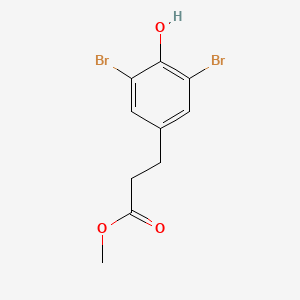
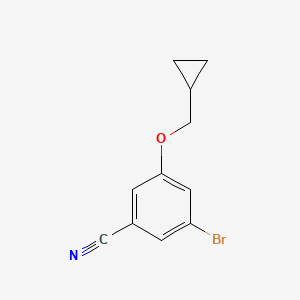

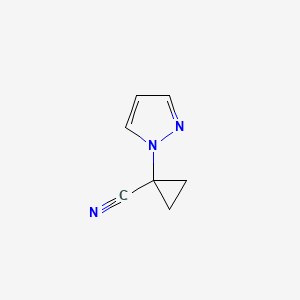
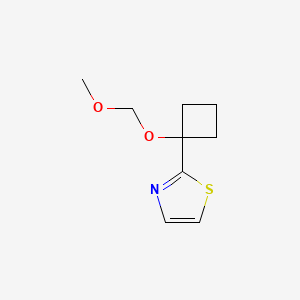
![7-(4-Fluoro-benzyl)-5,9-dihydroxy-pyrrolo[3,4-g]quinoline-6,8-dione](/img/structure/B8473382.png)
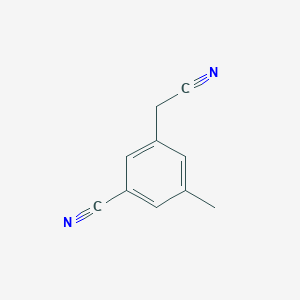
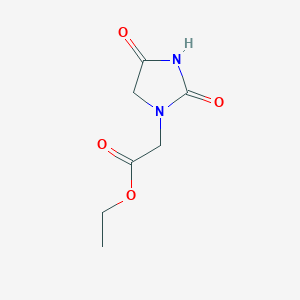
![Trimethyl[(oct-1-yn-4-yl)oxy]silane](/img/structure/B8473414.png)




